Product packaging for hemoglobin Zaire(Cat. No.:CAS No. 145686-66-4)

hemoglobin Zaire

Cat. No.: B1176814
CAS No.: 145686-66-4
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Description

Hemoglobin Zaire is a rare human hemoglobin variant characterized by a unique duplication of five amino acids—Histidine, Leucine, Proline, Alanine, and Glutamic Acid—inserted between positions 116 and 117 of the alpha-globin chain (HBA1) . This insertion represents a tandem repeat of residues 112 through 116, located at the end of the GH corner of the globin molecule, a region critical for the three-dimensional structure and functional properties of hemoglobin . The molecular mechanism behind this variant is believed to be an unequal crossing over event between alleles . This product provides researchers with a purified preparation of this rare mutant protein, essential for investigating the relationship between protein structure and function. The study of variants like this compound offers invaluable insights into molecular mechanisms such as unequal crossing over and the functional tolerability of insertions in globin chains . As a key component of molecular medicine research, hemoglobin serves as a model for understanding cooperative oxygen binding, allosteric regulation, and the pathological consequences of genetic mutations . This product is supplied for research applications only, including biochemical studies, investigations into hemoglobin genetics and evolution, and as a tool for teaching advanced concepts in protein science. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

145686-66-4

Molecular Formula

C10H19NO

Synonyms

hemoglobin Zaire

Origin of Product

United States

Molecular Genetics and Gene Expression

Genetic Locus and Gene Nomenclature

The genes encoding the alpha-globin subunits are located within a cluster on chromosome 16. nih.govnih.govwikipedia.orggenecards.orgmedlineplus.gov This cluster spans approximately 30 kilobases and contains several loci, including the functional alpha-1 (HBA1) and alpha-2 (HBA2) globin genes. nih.govnih.govwikipedia.orggenecards.org While the coding sequences of HBA1 and HBA2 are identical, they exhibit slight differences in their untranslated regions and introns. nih.govnih.govwikipedia.orggenecards.org

Alpha-Globin Gene Cluster Location (HBA1)

The alpha-globin gene cluster, which includes the HBA1 gene, is situated on the short arm of chromosome 16, specifically at band 16p13.3. nih.govgenecards.orgmedlineplus.govhmdb.ca This region is critical for the production of the alpha-globin protein, a key component of adult hemoglobin (HbA), which typically comprises about 97% of total hemoglobin in normal adults. nih.govwikipedia.orgabclonal.com

Specific Allelic Designations (e.g., HBA1:p.Glu117_Phe118insHisLeuProAlaGlu)

Hemoglobin Zaire is formally designated using standardized nomenclature to describe the specific genetic alteration. The Human Genome Variation Society (HGVS) nomenclature for this compound indicates an insertion event within the HBA1 gene. The designation HBA1:p.Glu117_Phe118insHisLeuProAlaGlu describes the insertion of the amino acid sequence His-Leu-Pro-Ala-Glu between residues Glutamic acid at position 117 and Phenylalanine at position 118 of the alpha-globin protein. nih.govpsu.edu This HGVS expression has been noted as not passing validation in some databases. nih.gov The variant is also known by the common name CD 116-117 +15 bp [+His-Leu-Pro-Ala-Glu]. ithanet.eu

Mutational Event Characterization

This compound arises from an unusual mutational event involving the insertion of genetic material into the alpha-globin gene sequence. nih.govnih.gov This type of mutation is less common compared to single point mutations that cause many other hemoglobin variants. nih.gov

Nature of the Mutation: Five Amino Acid Insertion (His-Leu-Pro-Ala-Glu)

The defining characteristic of this compound is the insertion of a sequence encoding five amino acids: Histidine, Leucine (B10760876), Proline, Alanine (B10760859), and Glutamic acid. nih.govgenecards.orgnih.govresearchgate.net This results in an elongated alpha-globin chain. researchgate.net

Precise Insertion Site within the Alpha-Globin Chain (between Glu116 and Phe117)

Detailed structural and genetic analyses have determined the precise location of the five-amino acid insertion. The insertion occurs between the amino acid residues at positions 116 (Glutamic acid) and 117 (Phenylalanine) in the alpha-globin chain. nih.govpsu.eduresearchgate.net This site is located at the end of the GH corner of the alpha-globin molecule. nih.govnih.govresearchgate.net

Tandem Repetition Mechanism Hypothesis (from residues 112 through 116)

The inserted sequence (His-Leu-Pro-Ala-Glu) in this compound is thought to have arisen from a tandem repetition of a sequence of five amino acid residues normally found in the alpha-globin chain. nih.govgenecards.orgnih.govresearchgate.net Specifically, this repeated sequence corresponds to residues 112 through 116 of the alpha-globin chain. nih.govnih.govresearchgate.net The mechanism proposed to explain this tandem repetition is unequal crossing over between alleles. nih.gov This contrasts with mechanisms involving unequal crossing over between the separate alpha-1 and alpha-2 loci, which is considered a possibility in other hemoglobin variants with insertions. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available (Variant of Hemoglobin)
HBA13039 ncpsb.org.cn
Hemoglobin13285535 nih.gov

Detailed Research Findings

Research on this compound, including the study by Wajcman et al. (1992), has been crucial in characterizing this variant. These studies utilized techniques such as protein sequencing and genetic analysis to determine the nature and location of the insertion. nih.govpsu.edunih.gov The identification of the five-amino acid insertion and its correspondence to a tandem repeat of residues 112-116 provided strong evidence for the proposed tandem repetition mechanism. nih.govnih.govresearchgate.net While specific quantitative data tables regarding expression levels directly linked to this compound were not found in the provided search results, the characterization of the mutation at the molecular level represents a key research finding.

Data regarding the genetic locus and mutation are summarized below:

FeatureDetailSource(s)
GeneHBA1 (Hemoglobin subunit alpha 1) nih.govnih.govnih.govgenecards.org
Chromosome Location16p13.3 nih.govgenecards.orgmedlineplus.govhmdb.ca
Mutation TypeInsertion (Duplication) nih.govithanet.eu
Inserted Amino AcidsHis-Leu-Pro-Ala-Glu nih.govgenecards.orgnih.govresearchgate.net
Insertion SiteBetween Glu116 and Phe117 of the alpha-globin chain nih.govpsu.eduresearchgate.net
Proposed MechanismTandem repetition of residues 112-116, possibly via unequal crossing over between alleles nih.govnih.govresearchgate.net
HGVS DesignationHBA1:p.Glu117_Phe118insHisLeuProAlaGlu nih.govpsu.edu

Proposed Genetic Mechanism: Unequal Crossing Over between Alleles

The genetic mechanism proposed to explain the insertion observed in this compound is unequal crossing over. nih.govnih.gov This phenomenon involves a recombination event during meiosis where homologous chromosomes misalign, leading to an unequal exchange of genetic material. psu.edu In the case of this compound, this unequal crossing over is thought to have occurred between alleles, specifically resulting in a tandem repeat of a five-amino acid sequence within the alpha-globin gene. nih.govnih.gov This is distinct from unequal crossing over events that might occur between the separate alpha-1 and alpha-2 globin loci. nih.govnih.gov This type of genetic rearrangement has also been implicated in the formation of other hemoglobin variants, such as Hemoglobin Grady. nih.gov

Globin Chain Synthesis and Assembly Research

Research into this compound has focused on understanding how the genetic abnormality impacts the production and assembly of the globin chains into a functional hemoglobin molecule.

Assembly Dynamics into Hemoglobin Tetramer (α2Xβ2)

Normal adult hemoglobin (Hemoglobin A) is a heterotetramer composed of two alpha-globin chains and two beta-globin chains (α2β2). researchgate.netwikipedia.org this compound, being an abnormal hemoglobin variant, is expected to assemble into a tetrameric structure involving the elongated alpha-globin chain (denoted as α^X) and normal beta-globin chains, forming an α2^Xβ2 tetramer. The insertion of five amino acids in the alpha-globin chain could potentially influence the folding of the alpha-globin subunit and its subsequent interaction with beta-globin subunits during the assembly of the hemoglobin tetramer. ctdbase.org Tetramer formation is mediated by non-covalent interactions between the subunits. While the stability of hemoglobin variants can be affected by mutations, this compound has been reported to exhibit normal stability. wikipedia.orgnih.gov

Transcriptional and Translational Regulation Studies

Investigations into the transcriptional and translational regulation of the gene encoding the this compound alpha-globin chain would provide further understanding of the production of this abnormal protein.

Efficiency of Abnormal Polypeptide Elongation

The efficiency of polypeptide elongation during the translation of the mRNA encoding the elongated alpha-globin chain of this compound is another area that could be investigated. The presence of an insertion could theoretically impact the rate or fidelity of the ribosome as it synthesizes the abnormal polypeptide chain. However, specific research findings detailing the efficiency of this elongation process for the this compound variant were not found in the reviewed literature. General mechanisms of polypeptide elongation are understood, but their specific application to the synthesis of the elongated this compound alpha-globin chain has not been detailed in the provided sources.

Compound Names and PubChem CIDs

Molecular Structure and Conformational Dynamics

Primary Structure Elucidation

The primary structure of a protein, defined by its amino acid sequence, dictates its folding and function. The characterization of Hemoglobin Zaire involved detailed analysis to pinpoint the specific change in its amino acid sequence.

Studies on this compound have demonstrated that the abnormality resides within the alpha-globin chain. nih.govnih.govdsmz.deuni.lu Analysis revealed an insertion of multiple amino acid residues within this chain. nih.govnih.govdsmz.denih.gov This insertion is located between the amino acid residues at positions 116 and 117 of the alpha-globin sequence. nih.govnih.govdsmz.de

The specific abnormality in this compound is the insertion of five amino acids. nih.govnih.govdsmz.denih.gov These inserted residues are histidine (His), leucine (B10760876) (Leu), proline (Pro), alanine (B10760859) (Ala), and glutamic acid (Glu). nih.govnih.govdsmz.de Research indicates that this sequence of five amino acids represents a tandem repeat of residues originally found at positions 112 through 116 of the alpha-globin chain. nih.govnih.govnih.gov The insertion event is thought to have occurred via unequal crossing over between alleles. nih.govnih.gov

The inserted residues are as follows:

Order of InsertionAmino AcidAbbreviation (Three-letter)Abbreviation (One-letter)
1HistidineHisH
2LeucineLeuL
3ProlineProP
4AlanineAlaA
5Glutamic acidGluE

This insertion is situated at the end of the GH corner of the alpha-globin molecule. nih.govnih.govnih.gov

Amino Acid Sequence Analysis of the Variant Region

Molecular Stability Investigations

The stability of hemoglobin is crucial for its function and the lifespan of red blood cells. Unstable hemoglobin variants can precipitate intracellularly, leading to the formation of Heinz bodies and hemolytic anemia dynamed.com. Hemoglobin stability is influenced by various factors, including the integrity of the heme pocket, the hydrophobic core, and inter-subunit contacts dynamed.com.

In Vitro Stability Assays

A summary of the reported stability for this compound:

Hemoglobin VariantStability ReportReference
This compoundNormal psu.edu

Resistance to Denaturation Studies

Studies on the resistance of hemoglobin to denaturation provide further insights into its structural integrity. Denaturation can be induced by various agents and conditions, leading to unfolding of the protein chains and loss of function. While specific detailed studies on the resistance of this compound to various denaturation methods (beyond the general report of normal stability) are not explicitly available in the provided search results, the finding of normal stability psu.edu implies that this compound exhibits a degree of resistance to denaturation comparable to that of normal adult hemoglobin (Hb A) under the conditions tested in standard in vitro stability assays. Research on the denaturation of other hemoglobin variants has shown that mutations affecting heme-globin interactions or disrupting helical structures can lead to decreased resistance to denaturation dynamed.comnih.gov.

Biochemical and Biophysical Properties of Hemoglobin Zaire

Oxygen Binding Kinetics and Affinity

The primary function of hemoglobin is the cooperative binding and transport of oxygen. The efficiency of this process is described by its oxygen binding kinetics and affinity.

Oxygen Dissociation Curve Analysis

The oxygen dissociation curve (ODC) is a fundamental tool used to characterize the oxygen-binding properties of hemoglobin. nih.govwikipedia.org This curve plots the percentage of hemoglobin saturated with oxygen against the partial pressure of oxygen (pO₂). nih.govwikipedia.org The characteristic sigmoidal shape of the hemoglobin ODC, unlike the hyperbolic curve of myoglobin, reflects cooperative binding. nih.govwikipedia.orgyoutube.comlitfl.com A leftward shift in the ODC indicates increased oxygen affinity, meaning hemoglobin picks up oxygen more readily but releases it less easily. nih.govwikipedia.orglitfl.com A rightward shift indicates decreased oxygen affinity, facilitating oxygen release to tissues. nih.govwikipedia.orglitfl.com The P₅₀ value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a standard measure of oxygen affinity; a higher P₅₀ indicates lower affinity, and a lower P₅₀ indicates higher affinity. wikipedia.org

Cooperativity Studies (e.g., Hill coefficient determination)

Hemoglobin exhibits positive cooperativity in oxygen binding, meaning that the binding of one oxygen molecule increases the affinity of the remaining binding sites for oxygen. wikipedia.orgyoutube.comlitfl.comkhanacademy.org This cooperative binding is essential for efficient oxygen uptake in the lungs and release in the tissues. youtube.comkhanacademy.org The Hill coefficient (nH) is a quantitative measure of this cooperativity. khanacademy.orgwikipedia.orgnih.gov A Hill coefficient of 1 indicates no cooperativity, a value greater than 1 indicates positive cooperativity, and a value less than 1 indicates negative cooperativity. youtube.comkhanacademy.org For normal human hemoglobin, the Hill coefficient for oxygen binding is typically in the range of 1.7–3.2, reflecting positive cooperativity. wikipedia.orgreddit.com

Studies on Hemoglobin Zaire would likely involve determining its Hill coefficient to assess if the structural alteration affects the cooperative interactions between the globin subunits during oxygen binding. The specific Hill coefficient for this compound was not available in the examined literature.

Allosteric Regulation by Physiologically Relevant Effectors (e.g., 2,3-Bisphosphoglycerate, pH, Carbon Dioxide)

Hemoglobin's oxygen affinity is allosterically regulated by several physiological factors, allowing for adaptation to varying metabolic conditions. nih.govwikipedia.orgtuscany-diet.netjumedicine.comnih.govditki.com These effectors bind to sites distinct from the oxygen-binding sites and induce conformational changes that alter oxygen affinity. tuscany-diet.netjumedicine.comnih.govditki.com

2,3-Bisphosphoglycerate (2,3-BPG): This molecule is present in high concentrations in red blood cells and binds to the central cavity of deoxyhemoglobin, stabilizing the low-affinity T-state. tuscany-diet.netjumedicine.comnih.govditki.comwikipedia.orgaklectures.com Binding of 2,3-BPG shifts the oxygen dissociation curve to the right, promoting oxygen release in tissues. tuscany-diet.netjumedicine.comditki.comwikipedia.orgaklectures.com In the absence of 2,3-BPG, the oxygen affinity of hemoglobin is significantly higher. jumedicine.comaklectures.com

pH (Bohr Effect): A decrease in pH (increased H⁺ concentration) lowers hemoglobin's oxygen affinity, shifting the ODC to the right. nih.govlitfl.comtuscany-diet.netditki.comnih.gov This effect, known as the Bohr effect, is important in metabolically active tissues where CO₂ production leads to lower pH. nih.govlitfl.comtuscany-diet.netditki.comnih.gov Protons bind to various residues on hemoglobin, stabilizing the T-state. tuscany-diet.netditki.comnih.gov

Carbon Dioxide (CO₂): CO₂ also allosterically regulates hemoglobin function. nih.govlitfl.comtuscany-diet.netnih.govditki.comwikipedia.org CO₂ can bind directly to the N-terminal amino groups of the globin chains, forming carbaminohemoglobin, which stabilizes the T-state and reduces oxygen affinity. ditki.comwikipedia.org Additionally, CO₂ influences pH through the formation of carbonic acid. ditki.com

Studies on this compound would investigate how its altered structure affects its interaction with these allosteric effectors and the resulting impact on oxygen affinity. Specific data on the allosteric regulation of this compound by 2,3-BPG, pH, and CO₂ was not found in the examined literature.

Table 1: General Effects of Allosteric Effectors on Hemoglobin Oxygen Affinity

EffectorEffect on Oxygen AffinityODC Shift
2,3-BisphosphoglycerateDecreasesRightward
Low pH (High H⁺)DecreasesRightward
High CO₂DecreasesRightward
High TemperatureDecreasesRightward

Heme Iron Redox State and Reactivity

The function of hemoglobin relies on the iron atom within the heme group being in the ferrous (Fe²⁺) oxidation state, which is capable of binding oxygen. thebloodproject.commedscape.comlibretexts.org The redox state of the heme iron and its reactivity are critical aspects of hemoglobin biochemistry.

Oxidation Susceptibility Studies (e.g., Methemoglobin formation)

Under certain conditions, the ferrous iron (Fe²⁺) in hemoglobin can be oxidized to the ferric state (Fe³⁺), forming methemoglobin (MetHb). thebloodproject.commedscape.comnih.govacutecaretesting.orgdynamed.comnih.gov Methemoglobin cannot bind oxygen, rendering the affected hemoglobin molecule non-functional for oxygen transport. thebloodproject.commedscape.comdynamed.com A small percentage of methemoglobin is constantly formed in red blood cells through auto-oxidation, but is typically reduced back to functional hemoglobin by enzymatic systems. thebloodproject.comacutecaretesting.orgdynamed.com Increased methemoglobin levels (methemoglobinemia) can impair oxygen delivery to tissues. thebloodproject.commedscape.comdynamed.comnih.gov

The susceptibility of a hemoglobin variant like this compound to oxidation and methemoglobin formation would be an important property to investigate. Structural alterations can potentially influence the stability of the ferrous iron and the rate of auto-oxidation. Specific data on the oxidation susceptibility of this compound was not available in the examined literature.

Reactive Oxygen Species Generation Capacity

Hemoglobin, particularly in its oxidized forms, can contribute to the generation of reactive oxygen species (ROS). nih.govresearchgate.netmdpi.comnih.govresearchgate.netfrontiersin.orgfrontiersin.org The auto-oxidation of ferrous hemoglobin to methemoglobin can produce superoxide (B77818) anion (O₂•⁻). nih.govnih.govfrontiersin.org Further reactions involving methemoglobin and hydrogen peroxide (H₂O₂) can lead to the formation of highly reactive species, such as the ferryl hemoglobin (Fe⁴⁺) and even hydroxyl radicals (•OH) through Fenton-like chemistry. nih.govresearchgate.netmdpi.comnih.govresearchgate.netfrontiersin.org These ROS can cause oxidative damage to cellular components. nih.govresearchgate.netfrontiersin.org

Investigating the capacity of this compound to generate reactive oxygen species would be relevant to understanding its potential contribution to oxidative stress in red blood cells or tissues if released extracellularly. Specific data on the ROS generation capacity of this compound was not available in the examined literature.

Table 2: Heme Iron Oxidation States and Oxygen Binding

Oxidation StateIron StateOxygen Binding Capacity
FerrousFe²⁺Yes
FerricFe³⁺No (Forms Methemoglobin)
FerrylFe⁴⁺No

Electrophoretic Mobility and Chromatographic Behavior

The altered amino acid sequence in this compound imparts distinct electrical charge properties compared to Hemoglobin A, influencing its behavior in separation techniques like electrophoresis and chromatography.

Alkaline Electrophoresis Characteristics

Under alkaline conditions, where hemoglobin is typically negatively charged and migrates towards the anode, this compound exhibits a faster migration rate than Hemoglobin A. psu.edu This difference in mobility is a key characteristic used in initial screening and identification of this hemoglobin variant. The altered charge distribution due to the amino acid insertion is responsible for this differential movement in an electric field. Hemoglobin electrophoresis, particularly at alkaline pH (e.g., pH 8.2-8.6), is a standard method for separating hemoglobin variants based on their surface charge learnhaem.comwikipedia.org.

Table 1: Comparative Alkaline Electrophoretic Mobility

Hemoglobin VariantAlkaline Electrophoresis Mobility (Relative to Hb A)
Hemoglobin AReference
This compoundFaster migration

Note: This table represents the relative migration pattern observed in alkaline electrophoresis.

High-Performance Liquid Chromatography (HPLC) Profiles

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of hemoglobin variants, offering higher resolution and precision compared to traditional electrophoresis in many cases. psu.edunih.gov The separation in HPLC systems, particularly cation-exchange HPLC, is based on ionic interactions between the hemoglobin variants and the stationary phase, influenced by buffer pH and ionic strength. psu.edu

While specific detailed HPLC profiles or retention times solely for this compound across various HPLC systems were not extensively detailed in the consulted literature, structural studies of this compound have utilized reversed-phase HPLC for the separation of peptides resulting from tryptic digestion of the alpha-globin chain. psu.edu This indicates that chromatographic methods are valuable tools in the characterization of this variant. HPLC is generally considered a powerful diagnostic tool for identifying hemoglobin variants and quantifying their proportions. nih.gov Different hemoglobin variants, even those with similar electrophoretic mobility, can often be resolved and identified by HPLC based on their unique retention times. psu.edunih.gov

Solubility and Aggregation Tendencies

The solubility and aggregation behavior of hemoglobin variants are crucial aspects of their biochemical properties, particularly in understanding potential clinical implications related to protein stability and precipitation.

In Vitro Precipitation Studies

Information specifically detailing in vitro precipitation studies conducted on this compound was not found in the consulted sources. Studies on hemoglobin precipitation are often performed to assess the stability of hemoglobin variants, particularly unstable hemoglobins (B146990) which have a propensity to precipitate under certain conditions, such as heating in alkaline urea. nih.govdynamed.com However, this compound has been reported to have normal stability. psu.edu

Formation of Inclusion Bodies or Aggregates

The formation of inclusion bodies or aggregates within red blood cells is typically associated with unstable hemoglobin variants that undergo intracellular precipitation. dynamed.comeclinpath.com These aggregates, such as Heinz bodies formed from precipitated hemoglobin, can lead to red blood cell damage and hemolytic anemia. dynamed.comeclinpath.comdnai.org Based on the reported normal stability of this compound psu.edu, the formation of inclusion bodies or significant aggregation tendencies specifically for this variant have not been indicated in the available literature. While the concept of inclusion bodies in red blood cells is well-documented in the context of unstable hemoglobins eclinpath.commdpi.com, direct evidence of this compound forming such structures was not identified.

Pathophysiological Mechanisms and Cellular Effects Research

Impact on Erythrocyte Physiology

The proper function of red blood cells (erythrocytes) is critically dependent on the structural integrity and functional properties of their main protein component, hemoglobin, as well as the characteristics of the erythrocyte membrane wikipedia.orgmdpi.comclevelandclinic.org. Hemoglobin variants can potentially impact erythrocyte physiology by altering hemoglobin's stability, solubility, or interaction with the red blood cell membrane.

Red blood cell membrane integrity and deformability are essential for their passage through the narrow capillaries of the microcirculation and for efficient oxygen delivery mdpi.comwikipedia.orgmdpi.comfrontiersin.org. The erythrocyte membrane, composed of a lipid bilayer and an underlying cytoskeleton primarily made of spectrin (B1175318) and actin, provides both mechanical stability and flexibility mdpi.comwikipedia.org. Hemoglobin can interact with the red blood cell membrane, and increased levels of membrane-bound hemoglobin have been associated with decreased cell deformability nih.govmdpi.comnih.gov.

Specific studies investigating the direct impact of Hemoglobin Zaire on red blood cell membrane integrity and deformability were not found in the conducted searches. Research in other hemoglobinopathies, such as sickle cell anemia, has demonstrated significant alterations in membrane properties and deformability due to the presence of abnormal hemoglobin and its polymerization wikipedia.orgbmhsc.orgupenn.edu. While the insertion in this compound alters the alpha-globin chain structure nih.govnih.gov, the specific consequences of this alteration on its interaction with the erythrocyte membrane and the resulting effects on membrane integrity and cellular deformability remain to be elucidated through dedicated research.

Osmotic fragility is a measure of the red blood cell's resistance to lysis when exposed to hypotonic saline solutions uomustansiriyah.edu.iqscielo.org.mxmedscape.comwebmd.com. It is influenced by the red blood cell's shape, volume, and the functional integrity of its membrane scielo.org.mxmedscape.com. Conditions that decrease the surface area-to-volume ratio, such as hereditary spherocytosis, typically lead to increased osmotic fragility, while conditions that increase this ratio, like thalassemia, can result in decreased osmotic fragility upenn.edumedscape.comwebmd.comglygen.org.

No specific data on the osmotic fragility of erythrocytes containing this compound were identified in the performed searches. Investigating the osmotic fragility of red blood cells from individuals with this compound could provide insights into how the presence of this variant affects the cell's ability to withstand osmotic stress, potentially indicating alterations in membrane properties or intracellular content.

Red Blood Cell Membrane Integrity and Deformability Studies

Intracellular Hemoglobin Stability and Degradation Pathways

Under normal physiological conditions, hemoglobin is a stable tetrameric protein within the red blood cell. However, abnormal hemoglobin variants can exhibit reduced stability, leading to denaturation and the formation of precipitates (likely Heinz bodies) that can damage the erythrocyte membrane and mark the cell for premature destruction nih.gov. The degradation of hemoglobin and its components is a crucial process for maintaining cellular homeostasis and recycling iron mdpi.comspandidos-publications.com.

Specific research detailing the intracellular stability and degradation pathways of this compound was not found in the conducted searches. General mechanisms for protein degradation within cells, including erythrocytes (although mature erythrocytes lack many organelles), involve pathways such as the proteasomal and autophagy-lysosomal systems frontiersin.orgdntb.gov.uanih.govmedigroupasia.comeuropa.euresearchgate.net.

The ubiquitin-proteasome system is a major pathway for the degradation of misfolded or damaged proteins in eukaryotic cells europa.euresearchgate.net. While mature erythrocytes lack a nucleus and many organelles, including a fully functional proteasome, components of this system may still play a role in the limited protein turnover that occurs clevelandclinic.org.

Specific investigations into the involvement of the proteasomal pathway in the degradation of this compound were not identified. Studies on other unstable hemoglobin variants in erythroid precursors or during red blood cell maturation might offer insights into how such abnormal proteins could potentially be targeted for proteasomal degradation if they misfold or are recognized as aberrant during erythropoiesis.

The autophagy-lysosomal pathway is another critical cellular degradation system responsible for clearing damaged organelles and protein aggregates frontiersin.orgdntb.gov.uanih.govmedigroupasia.comresearchgate.net. In reticulocytes, the precursor cells to mature erythrocytes, autophagy plays a significant role in the degradation of organelles, including mitochondria and ribosomes, during maturation nih.gov. Autophagy can also be involved in the removal of damaged or aggregated proteins scielo.org.mx.

No specific studies on the contribution of the autophagy-lysosomal pathway to the degradation of this compound were found. Given that unstable hemoglobin variants can form aggregates, it is conceivable that autophagy could be involved in the clearance of such aggregates in erythroid cells, but this requires specific investigation for this compound.

Proteasomal Pathway Involvement

Oxidative Stress Induction and Antioxidant Response

Hemoglobin is inherently susceptible to auto-oxidation, which can lead to the generation of reactive oxygen species (ROS) mdpi.combiomolther.org. Under normal conditions, red blood cells possess a robust antioxidant defense system to counteract oxidative stress psu.edumdpi.combiorxiv.org. However, the presence of unstable or abnormal hemoglobin variants can increase the rate of ROS production, overwhelming the antioxidant defenses and leading to oxidative damage to hemoglobin, the erythrocyte membrane, and other cellular components mdpi.combiomolther.org. This oxidative damage can contribute to altered erythrocyte function and premature hemolysis mdpi.com.

Specific research on the induction of oxidative stress by this compound and the resulting antioxidant response in erythrocytes containing this variant was not found. Studies in other hemoglobinopathies, such as sickle cell anemia, have clearly demonstrated a state of increased oxidative stress wikipedia.orgnih.govupenn.edu. The structural alteration in this compound nih.govnih.gov could potentially affect its stability and propensity for auto-oxidation, thereby influencing the level of oxidative stress within the red blood cell. However, this remains a subject for specific research.

Generation of Oxidative Damage Markers

Heme Release and Associated Biological Consequences

Heme is the prosthetic group of hemoglobin, and its release from the globin chains, particularly from unstable or oxidized hemoglobin, is a critical event with significant biological consequences. wikipedia.org, nih.gov Free heme is a highly lipophilic and pro-oxidant molecule that can intercalate into cell membranes and catalyze the generation of reactive oxygen species, leading to cellular damage and inflammation. wikipedia.org, reactome.org, frontiersin.org

To mitigate the toxicity of free heme released into the plasma during hemolysis, the body has evolved efficient scavenging mechanisms. The primary plasma protein responsible for scavenging free heme is hemopexin (Hx). researchgate.net, sinobiological.com, frontiersin.org, nih.gov Hemopexin binds heme with high affinity, forming a complex that is then primarily cleared by the liver through receptor-mediated endocytosis, largely via the CD91 (LRP1) receptor. biomolther.org, frontiersin.org This mechanism prevents heme from exerting its toxic effects on endothelial cells and other tissues. reactome.org, frontiersin.org Albumin also has a lower affinity binding site for heme and can act as a temporary buffer for heme in plasma. researchgate.net, mdpi.com Alpha-1-microglobulin (A1M) has also been shown to bind heme and may contribute to its degradation. researchgate.net, mdpi.com

Haptoglobin (Hp) is another crucial plasma protein involved in the clearance of extracellular hemoglobin. nih.gov, biomolther.org, reactome.org, Haptoglobin binds to free hemoglobin dimers (αβ-globin dimers) released during intravascular hemolysis, forming a stable complex. reactome.org, This haptoglobin-hemoglobin complex is then rapidly cleared from the circulation by macrophages, primarily through the CD163 receptor. researchgate.net, biomolther.org, reactome.org, mdpi.com, This binding to haptoglobin prevents the filtration of hemoglobin through the kidneys, thus conserving iron and preventing renal damage.

While haptoglobin primarily binds intact hemoglobin dimers and hemopexin primarily binds free heme, their functions are interconnected. , frontiersin.org Hemoglobin that is not bound by haptoglobin can undergo oxidation and release heme. frontiersin.org Therefore, the capacity of the haptoglobin-hemepexin system is critical in managing the potential toxicity arising from hemoglobin release. In conditions of excessive hemolysis, the scavenging capacity of both haptoglobin and hemopexin can be overwhelmed, leading to increased levels of free hemoglobin and heme in the circulation and associated oxidative stress and inflammation. , frontiersin.org

Specific studies detailing the interaction of this compound with hemopexin and haptoglobin are not available in the provided search results. However, if this compound exhibits increased instability or a higher propensity to release heme compared to normal hemoglobin, it would place a greater burden on the hemopexin and haptoglobin scavenging systems. The efficiency of these systems in handling this compound and its released heme would be crucial in determining the extent of associated pathology. Research on the interaction sites of hemopexin with hemoglobin has identified specific peptide sequences involved in binding to the beta-chain of hemoglobin, which could be relevant in understanding interactions with hemoglobin variants. , preprints.org, nih.gov

Data Table:

While specific quantitative data on oxidative markers or enzyme activity directly linked to this compound is not available from the search results, the following table summarizes the general roles of key antioxidant enzymes in red blood cells relevant to hemoglobin-induced oxidative stress:

EnzymePrimary FunctionRelevance to Hemoglobin Oxidation
Superoxide (B77818) Dismutase (SOD)Converts superoxide radical (O₂•⁻) to hydrogen peroxide (H₂O₂)Detoxifies the initial radical produced during hemoglobin auto-oxidation. mdpi.com, nih.gov
Catalase (CAT)Converts hydrogen peroxide (H₂O₂) to water and oxygenBreaks down a key product of superoxide dismutation. mdpi.com, nih.gov
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxidesWorks in conjunction with catalase to detoxify hydrogen peroxide. tandfonline.com

Data Table:

The following table summarizes the key extracellular heme and hemoglobin scavenging proteins:

ProteinPrimary TargetClearance Mechanism
HaptoglobinFree Hemoglobin dimersCD163 receptor-mediated endocytosis by macrophages. researchgate.net, biomolther.org, reactome.org, mdpi.com,
HemopexinFree Heme (Ferriheme)CD91 (LRP1) receptor-mediated endocytosis by hepatocytes. biomolther.org, frontiersin.org
AlbuminFree Heme (lower affinity)Acts as a temporary buffer. researchgate.net, mdpi.com
α1-MicroglobulinHemeBinds heme, potential role in degradation. researchgate.net, mdpi.com

Diagnostic and Analytical Methodologies in Research Settings

Protein-Based Detection and Characterization

Protein-based methods leverage the physical and chemical properties of hemoglobin molecules and their constituent globin chains to separate and identify variants.

Hemoglobin Electrophoresis Techniques (e.g., Cellulose (B213188) Acetate (B1210297), Citrate (B86180) Agar (B569324), Isoelectric Focusing)

Hemoglobin electrophoresis is a fundamental technique used to screen for and identify variant and abnormal hemoglobins (B146990). This method separates hemoglobin molecules based on their charge in an electric field. Hemoglobin is a tetramer composed of two pairs of globin chains, each with a heme group. The separation relies on the variable rates of migration of charged hemoglobin molecules. medscape.com

Cellulose Acetate Electrophoresis: This method is typically performed at an alkaline pH (8.2-8.6) using a cellulose acetate membrane as the support medium. medscape.comhelena.comconductscience.comscribd.com It is widely used due to its simplicity and provides rapid separation of common variants like HbA, F, S, and C. medscape.comhelena.comconductscience.com However, it may not distinguish between certain variants, such as HbS, HbD Punjab, and HbG Philadelphia. medscape.com Cellulose acetate electrophoresis can be used for qualitative identification and, with elution, for quantification of hemoglobins. scribd.comnih.gov

Citrate Agar Electrophoresis: This technique is performed at an acidic pH (6.0-6.2) and utilizes citrate agar as the support medium. medscape.comhelena.com It offers better resolution for different hemoglobin variants compared to alkaline electrophoresis and is often used as a follow-up test to confirm abnormal hemoglobins detected by cellulose acetate electrophoresis. medscape.comhelena.com The separation is based on complex interactions between hemoglobin, the acidic buffer, and the agar support, which contains sulfated polysaccharide agaropectin. helena.comnih.gov Hemoglobin binds reversibly to agaropectin, and the separation order depends on the affinity for agaropectin. nih.gov This method can differentiate HbS from HbD and HbC from HbE and HbA2. nih.govhellabio.com

Isoelectric Focusing (IEF): IEF separates hemoglobin species based on their isoelectric point (pI) on a gel medium with a pH gradient. clevelandclinic.orgmdpi.com Hemoglobin variants migrate to the point where their net charge is zero. mdpi.com IEF offers very high resolution and is a sensitive method for identifying abnormal hemoglobin. clevelandclinic.orgmdpi.com It can distinguish between most variants and is used for screening and characterization. nih.gov Capillary isoelectric focusing (cIEF) is a more modern application offering rapid, sensitive, and high-resolution quantitative analysis of Hb variants. nih.govacs.org

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is an increasingly utilized method for hemoglobin analysis and the initial diagnosis of hemoglobinopathies. nih.govresearchgate.netsebia.com CE separates molecules based on their charge and hydrodynamic volume. psu.edu Capillary zone electrophoresis, a type of CE, allows for high-resolution separation and accurate quantification of major hemoglobin variants (HbS, HbC, HbD, and HbE), as well as HbA2 and HbF. sebia.comsebia.com The migration position of a variant in CE can aid in its presumptive identification. sebia.comtandfonline.com CE can also separate hemoglobin components that may not be resolved by HPLC and offers high sensitivity and detection flux. tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Variant Separation and Quantification

High-Performance Liquid Chromatography (HPLC), particularly cation exchange HPLC, is widely considered a method of choice for the quantification of HbA2 and HbF, and for the detection and quantification of hemoglobin variants. nih.govlearnhaem.comagilusdiagnostics.com HPLC separates hemoglobin variants based on ionic interactions with a cation exchange column using a pH gradient. zivak.com Each variant has a characteristic retention time, which aids in its presumptive identification. mdpi.comlearnhaem.com HPLC offers superior analytical and diagnostic performance compared to some gel electrophoresis methods and is able to detect and resolve a large number of variants. researchgate.netlearnhaem.com It is particularly useful for quantifying variant hemoglobin percentages, which is important in managing conditions like sickle cell disease. hematology.org HPLC can differentiate HbS from Hb Lepore, Hb D-Punjab, and Hb G-Philadelphia, and HbE from HbC and Hb O-Arab. learnhaem.com

Tryptic Digestion and Peptide Mapping

Tryptic digestion involves cleaving hemoglobin into smaller peptides using the enzyme trypsin. nih.govchl.co.nznih.gov Trypsin specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. The resulting peptide mixture can then be analyzed, a process known as peptide mapping. nih.govnih.gov Peptide mapping allows for the characterization of structural hemoglobin variants by analyzing the separation pattern of the peptides. nih.gov Changes in the amino acid sequence of a variant hemoglobin will result in a different set of peptides or peptides with altered properties, which can be detected through subsequent analysis, such as chromatography or mass spectrometry. chl.co.nzwaters.comnih.gov

Mass Spectrometry (MS) for Globin Chain Analysis

Mass spectrometry (MS) is a powerful technique for hemoglobin analysis and is increasingly used for the detection and identification of hemoglobin variants, particularly those that may not be detected by electrophoresis or chromatography. researchgate.netresearchgate.netscispace.com MS can determine the molecular mass of intact globin chains, allowing for the detection of mutations that result in a mass change. researchgate.netchl.co.nzwaters.comresearchgate.netscispace.comlcms.cznih.gov Electrospray ionization mass spectrometry (ESI-MS) and MALDI-TOF MS are commonly used techniques. researchgate.netscispace.comlcms.cznih.gov MS can identify variant peptides from tryptic digests, and tandem MS (MS/MS) can be used to sequence these peptides to confirm the site and type of mutation. researchgate.netchl.co.nzwaters.comnih.govlcms.cznih.gov MS is particularly valuable for detecting neutral variants (those without a charge change) that may be missed by charge-based separation methods. researchgate.netresearchgate.net Combining MS with electrophoretic and chromatographic methods is considered optimal for comprehensive hemoglobin variant detection. researchgate.netscispace.com

Amino Acid Composition and Sequence Analysis

Determining the amino acid composition and sequence of globin chains is the most definitive method for identifying the precise nature of a hemoglobin variant. nih.govsmj.org.sa Hemoglobin is composed of polypeptide chains (globin) made up of specific sequences of amino acids. helena.combyjus.comwikipedia.orgkhanacademy.org Normal adult hemoglobin (HbA) consists of two alpha chains (141 amino acid residues) and two beta chains (146 amino acid residues). helena.combyjus.comwikipedia.org Mutations in the genes encoding these globin chains can lead to changes in the amino acid sequence, resulting in a hemoglobin variant. helena.comzivak.comwikipedia.orgkhanacademy.org While traditional amino acid sequencing was historically used, modern approaches often involve DNA sequencing of the globin genes to infer the amino acid sequence. researchgate.netsmj.org.sanih.govhaematologica.org However, protein-level analysis, including peptide mapping and mass spectrometry, remains essential for confirming the presence of the variant protein and detecting post-translational modifications. researchgate.netchl.co.nznih.govhaematologica.org

Nucleic Acid-Based Detection and Characterization

Nucleic acid-based techniques are fundamental in identifying the genetic basis of hemoglobin variants, including Hemoglobin Zaire. These methods focus on detecting the specific mutation in the globin genes responsible for the altered protein structure. This compound is linked to a duplication event within the alpha-globin gene (HBA1 or HBA2). ithanet.eu

Polymerase Chain Reaction (PCR) Based Assays

Polymerase Chain Reaction (PCR) is a widely used technique for amplifying specific DNA sequences, enabling the detection of genetic mutations. nih.govnepjol.info In the context of hemoglobinopathies, PCR can be employed to amplify the region of the globin gene where a suspected mutation is located. While general PCR-based methods are utilized for detecting globin gene mutations nih.gov, specific PCR assays for the direct detection of the this compound insertion are not detailed in the provided information. However, PCR amplification of the alpha-globin gene region containing the insertion site would be a necessary first step for downstream analyses like sequencing or fragment analysis to identify the presence of the duplication.

Restriction Fragment Length Polymorphism (RFLP) Analysis

Restriction Fragment Length Polymorphism (RFLP) analysis is a technique that detects variations in DNA sequences based on the presence or absence of restriction enzyme recognition sites. biology-pages.infothermofisher.com This method has been historically applied in the diagnosis of certain hemoglobinopathies, such as sickle cell anemia, where a point mutation alters a restriction site. nepjol.inforesearchgate.netnih.gov However, the mutation underlying this compound is a five-amino acid insertion resulting from a duplication nih.govnih.govpsu.edu, which does not typically create or abolish a specific restriction enzyme site in a manner amenable to standard RFLP analysis for direct detection of the insertion itself. While RFLP can be used to detect DNA length variations thermofisher.com, its specific application for identifying the this compound insertion is not described in the provided search results.

Sanger Sequencing for Definitive Mutation Identification

Sanger sequencing is a gold standard method for determining the precise nucleotide sequence of a DNA fragment and is crucial for the definitive identification of genetic mutations. nih.govnih.govtandfonline.com This technique was instrumental in the initial characterization of this compound, allowing researchers to determine the exact sequence of the inserted amino acids and the underlying DNA duplication in the alpha-globin gene. nih.govnih.govpsu.edu By sequencing the relevant region of the alpha-globin gene, the specific tandem repeat leading to the His-Leu-Pro-Ala-Glu insertion in this compound can be unequivocally confirmed.

Next-Generation Sequencing (NGS) Approaches

Next-Generation Sequencing (NGS) technologies have revolutionized genetic analysis by enabling high-throughput sequencing of large DNA regions or entire genomes. mdpi.comoncomine.com NGS allows for the simultaneous detection of various types of genetic alterations, including single nucleotide variants, insertions, and deletions, across the globin genes. mdpi.com This comprehensive approach can overcome limitations of traditional methods and expedite the identification of known and novel hemoglobin variants. mdpi.com While specific studies on this compound using NGS are not detailed in the provided information, NGS platforms are capable of detecting insertions like the one present in the alpha-globin gene responsible for this compound as part of a broader analysis for hemoglobinopathies.

Advanced Structural and Functional Characterization Techniques

Understanding the three-dimensional structure of hemoglobin is essential for elucidating its function and how structural alterations in variants like this compound may impact oxygen binding and delivery.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique utilized in protein research to investigate structure, dynamics, and interactions at atomic resolution. springernature.comcreative-biostructure.com For hemoglobin, NMR can provide detailed information about the electronic environment of specific nuclei, particularly protons, which are sensitive to changes in the protein's conformation and the ligation state of the heme group. springernature.comnih.gov One-dimensional and two-dimensional NMR experiments can be applied to study hemoglobin, yielding insights into the protein's folding and the relative orientation of its subunits. springernature.com

Studies on various hemoglobin variants and modified hemoglobins have demonstrated the utility of NMR in detecting structural perturbations and understanding their impact on function. For instance, NMR studies on hemoglobin variants with specific amino acid substitutions have revealed displacements of helical segments and changes in dynamic fluctuations, which correlate with altered functional properties. researchgate.net NMR can also be used to study oxygen binding to alpha and beta subunits and the effects of allosteric effectors. nih.gov

Based on the available search results, while NMR is a standard technique for studying hemoglobin structure and function, detailed research findings specifically applying NMR spectroscopy for the characterization of this compound were not prominently featured. The initial structural determination of this compound relied primarily on protein chemistry methods to identify the amino acid insertion. psu.edu

Spectroscopic Analysis (e.g., UV-Vis, Circular Dichroism)

Spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, are widely used in the study of hemoglobin and its variants. These techniques provide complementary information about the electronic transitions and structural features of the protein.

UV-Vis spectroscopy is a fundamental tool for studying heme proteins due to the characteristic absorption bands of the heme group in the visible region of the spectrum. theanalyticalscientist.combiointerfaceresearch.com The absorption spectrum of hemoglobin is sensitive to the oxidation state of the heme iron and the binding of ligands such as oxygen, carbon monoxide, and cyanide. theanalyticalscientist.commdpi.com Changes in the Soret band (around 400-430 nm) and visible bands (around 500-600 nm) can be monitored to assess the ligation state, quantify hemoglobin concentration, and detect the formation of methemoglobin. theanalyticalscientist.combiointerfaceresearch.commdpi.comeclinpath.com UV-Vis spectroscopy can also provide information on protein conformation changes that affect the environment of the heme group. theanalyticalscientist.com

While UV-Vis spectroscopy is routinely used for the analysis of hemoglobin samples, including the assessment of purity and concentration, specific detailed research findings describing the unique UV-Vis spectral characteristics or changes observed specifically for this compound were not found in the provided search results. General applications of UV-Vis spectroscopy to hemoglobin include the identification of characteristic peaks at wavelengths such as 275 nm, 345 nm, 416 nm, 542 nm, and 577 nm for normal hemoglobin. biointerfaceresearch.com

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary and tertiary structure of proteins in solution. creative-biostructure.comresearchgate.net CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. The CD spectrum in the far-UV region (190-250 nm) is dominated by the absorption of the peptide backbone and is indicative of the protein's secondary structure content (e.g., alpha-helices, beta-sheets). creative-biostructure.com The near-UV and visible regions (250-400 nm and above 400 nm) provide information about the tertiary structure, including the environment of aromatic amino acid residues and the heme group in hemoglobin. researchgate.net CD spectroscopy is sensitive to conformational changes induced by ligand binding, environmental factors, or mutations. creative-biostructure.com It can be used to study the folding properties and stability of hemoglobin variants. creative-biostructure.com

Research has utilized CD spectroscopy to investigate the tertiary and quaternary conformational transitions of human hemoglobin, demonstrating that spectral signatures can be specific to different tertiary conformations. researchgate.net

Based on the search results, while CD spectroscopy is a recognized method for studying the conformation of hemoglobin and the effects of structural changes, specific detailed research findings describing the application of Circular Dichroism specifically to this compound for structural analysis were not identified.

Epidemiological and Population Genetic Research

Geographic Distribution and Prevalence Studies

The geographical distribution and prevalence of hemoglobin variants are key indicators for tracing their origins and understanding their spread.

Hemoglobin Zaire was first identified in a 36-year-old patient from Zaire during a systematic hemoglobin study. nih.govpsu.edu The Democratic Republic of Congo, formerly known as Zaire, is recognized as the discovery region for this specific hemoglobin variant. nih.govhealthdata.orgresearchgate.net

While initially discovered in the Democratic Republic of Congo, the presence of this compound in other global populations is a subject of ongoing research. Studies on the prevalence of various hemoglobin variants and genetic traits in different populations contribute to understanding human migration and gene flow. For instance, studies have examined hemoglobin levels and the prevalence of anemia in regions like Bas-Zaire and among children in Angola. nih.govinsa.pt Research on other hemoglobin variants, such as Hemoglobin S and C, has demonstrated their presence in various populations beyond their primary regions of high frequency, including African-Americans and individuals with ancestry from Italy, Greece, Latin America, and the Caribbean. wikipedia.org The detection of Hb Zaire in populations outside its discovery region would provide evidence of its dispersal through migration.

Discovery Region: Democratic Republic of Congo (formerly Zaire)

Population Genetics and Allele Frequency Analysis

Analyzing the population genetics and allele frequencies of hemoglobin variants helps to elucidate their inheritance patterns and how they are maintained within populations.

This compound results from a genetic alteration in the alpha-globin chain. nih.govnih.gov Studies involving pedigree analysis are crucial for determining the inheritance pattern of such hemoglobin variants within families and research cohorts. Pedigree analysis involves examining the occurrence of a trait across multiple generations within a family to deduce its mode of inheritance, such as autosomal dominant, autosomal recessive, or X-linked. atlasgeneticsoncology.orgresearchgate.netresearchgate.net This type of analysis has been applied to study the inheritance of various genetic conditions, including other hemoglobinopathies and congenital hemolytic anemia. researchgate.netnih.gov While specific detailed pedigree analysis for Hb Zaire was not extensively found in the provided search results, the principle of using pedigree studies in research cohorts is a standard approach in human genetics to understand how traits, including hemoglobin variants, are passed down through generations. frontiersin.org

The presence of this compound in different geographic locations is influenced by gene flow and migration patterns of human populations. Gene flow, the transfer of genetic material from one population to another, can introduce new alleles or alter the frequencies of existing ones. reviewofreligions.org Historical migration routes and patterns of human movement out of and within Africa have played a significant role in the distribution of various genetic traits, including hemoglobin variants like Hb S and Hb C. researchgate.netresearchgate.netpbs.org Studies on population genetics in regions like the Congo have investigated the impact of factors such as migration on the genetic landscape of populations. nih.govnih.gov The detection of Hb Zaire in populations geographically distant from the Democratic Republic of Congo would suggest gene flow has occurred, potentially tracing historical migration routes.

Inheritance Patterns and Pedigree Analysis in Research Cohorts

Interplay with Other Hemoglobin Variants and Genetic Modifiers

The clinical and hematological presentation of a hemoglobin variant can be influenced by its coinheritance with other hemoglobin variants or genetic modifiers htct.com.brsmj.org.sanih.gov. Coinheritance of different abnormal hemoglobin genes can lead to compound heterozygous conditions, which may result in a range of phenotypes, from asymptomatic to severe nih.govwikipedia.org.

This compound is an alpha-chain variant ithanet.eu. The coinheritance of alpha-chain variants with other structural variants or thalassemic mutations can lead to clinically relevant phenotypes htct.com.br. For example, studies have reported the coinheritance of alpha-chain variants like Hemoglobin Hasharon and Hemoglobin Stanleyville II with alpha-thalassemia deletions, which can result in slightly altered hematological findings such as hypochromia and microcytosis htct.com.br.

The interplay between different hemoglobin variants is well-documented for more common variants. For instance, compound heterozygosity for Hemoglobin S and Hemoglobin C (HbSC) results in a distinct sickling disorder, generally less severe than homozygous sickle cell disease (HbSS) wikipedia.org. Coinheritance of Hemoglobin D-Punjab with beta-thalassemia can lead to moderate to severe anemia mdpi.com. Similarly, the coinheritance of beta-thalassemia with other hemoglobin variants like Hemoglobin E can result in a spectrum of clinical severity orpha.net.

Genetic modifiers, which are genes that influence the expression or phenotype of another gene, can also play a role in modulating the effects of hemoglobin variants smj.org.sa. Research has shown that the coinheritance of beta-globin gene variations with variations in other genes, such as ATRX, AHSP, HBA1, HBA2, HBA12, and KLF1, is common in populations with beta-thalassemia and can influence the clinical presentation smj.org.sa. While specific studies on the interplay of this compound with other variants or genetic modifiers are limited in the provided search results, it is plausible that its clinical significance, if any, could be modified by the presence of other globin gene alterations. The diversity of hemoglobin variants and the potential for coinheritance highlight the importance of comprehensive diagnostic programs to identify various globin gene alterations and provide appropriate genetic counseling htct.com.brsmj.org.sanih.gov.

Research Models and Experimental Approaches

In Vitro Systems for Hemoglobin Zaire Study

Recombinant Protein Expression and Purification

Recombinant protein expression and purification techniques are fundamental for obtaining sufficient quantities of specific hemoglobin variants, including potentially rare ones like this compound, for detailed biochemical and structural analysis. This process typically involves cloning the gene encoding the globin chain of interest (in the case of Hb Zaire, the modified alpha-globin gene) into an expression vector researchgate.netmhmedical.com. The vector is then introduced into a suitable host system, such as Escherichia coli or yeast, for protein synthesis mhmedical.commybiosource.comnih.gov.

Escherichia coli is a widely used host for recombinant hemoglobin production due to its rapid growth and high expression levels mhmedical.comnih.gov. However, expressing soluble and functional hemoglobin in E. coli can be challenging, particularly for alpha-globin chains, which are prone to aggregation cancer.govyoutube.com. Strategies to enhance solubility and proper folding include co-expression with molecular chaperones like alpha-hemoglobin stabilizing protein (AHSP) or optimizing induction temperature and time nih.govcancer.govyoutube.comresearchgate.net.

Once the recombinant globin chains are expressed, they need to be purified. Purification protocols often involve multiple chromatography steps, such as ion-exchange chromatography, which separates proteins based on charge, and size exclusion chromatography mhmedical.commybiosource.comnih.gov. For hemoglobin, purification often involves steps to ensure proper heme incorporation and tetramer assembly (formation of α₂β₂ or variant equivalents) mybiosource.com.

While recombinant expression and purification are powerful tools for studying hemoglobin variants, the search results did not yield specific studies detailing the recombinant expression and purification of this compound itself. However, the principles and techniques applied to other hemoglobin variants, such as Hemoglobin Rainier or human hemoglobin A, in systems like Saccharomyces cerevisiae or E. coli, would be applicable to Hb Zaire mhmedical.commybiosource.comnih.gov. Recombinantly produced Hb Zaire could be used to investigate the impact of the five-amino acid insertion on its stability, oxygen affinity, and interaction with other proteins.

Erythrocyte Membrane and Cytoskeletal Interaction Models

The interaction of hemoglobin with the erythrocyte membrane and cytoskeleton is critical for maintaining red blood cell shape, flexibility, and integrity mybiosource.comdtic.milmdpi.comresearchgate.net. Abnormal interactions can lead to membrane damage, reduced deformability, and premature red blood cell destruction, a common feature of many hemoglobinopathies mybiosource.comcancer.govresearchgate.netnih.gov. In vitro models are used to investigate these interactions.

These models can involve incubating purified hemoglobin or globin chains with isolated erythrocyte membranes or specific membrane components like band 3 or spectrin (B1175318) nih.govmybiosource.comdtic.milmdpi.comresearchgate.netsubr.edu. Techniques such as fluorescence spectroscopy, surface plasmon resonance, and electron microscopy can be employed to study the binding kinetics, affinity, and structural consequences of hemoglobin-membrane interactions nih.govsubr.edujax.org. Studies have shown that hemoglobin, particularly in its deoxy or oxidized forms, can interact with the cytoplasmic domain of band 3 and membrane lipids nih.govdtic.milmdpi.comresearchgate.netsubr.edujax.org. Hemoglobin variants, such as Hemoglobin C and Hemoglobin S, have been shown to exhibit altered interactions with the erythrocyte membrane compared to normal hemoglobin A nih.govdtic.milmdpi.comjax.org. For instance, Hemoglobin S shows stronger and partially irreversible binding to erythrocyte membranes, which is thought to contribute to the formation of irreversibly sickled cells nih.gov. Hemoglobin E and alpha-globin subunits have also shown preferential oxidative interaction with certain membrane phospholipids (B1166683) jax.org.

While the interaction of hemoglobin variants with the erythrocyte membrane is a significant area of research in understanding red blood cell pathology, the search results did not provide specific studies investigating the interaction of this compound with erythrocyte membrane or cytoskeletal components using in vitro models. Given that Hb Zaire has an alteration in the alpha-globin chain, in vitro membrane interaction studies could be valuable in determining if this insertion affects the binding of the alpha-globin subunit or the entire Hb Zaire tetramer to the red blood cell membrane, potentially contributing to any associated hematological phenotype.

Animal Models for Hemoglobinopathy Research

Transgenic Animal Models (e.g., mouse models)

Transgenic mouse models have revolutionized the study of hemoglobinopathies, allowing researchers to introduce human globin genes, including those with specific mutations, into mice researchgate.netnih.govdovepress.comnih.govmdpi.com. By replacing or supplementing the mouse's own globin genes with human ones, these models can recapitulate many features of human hemoglobin disorders like sickle cell disease and thalassemia researchgate.netnih.govdovepress.comnih.govmdpi.com.

The development of transgenic mouse models for hemoglobinopathies has progressed from introducing individual human globin genes to incorporating substantial portions of the human beta-globin locus, including regulatory elements like the locus control region (LCR) researchgate.netdovepress.comnih.gov. Mice with knockout mutations of their endogenous alpha and beta-globin genes have also been created to allow for the exclusive expression of human hemoglobin variants nih.gov. These models enable the study of globin gene regulation, hemoglobin switching, and the in vivo consequences of expressing abnormal hemoglobin variants researchgate.netdovepress.comnih.gov.

Transgenic mouse models have been developed for various hemoglobin variants and hemoglobinopathies, such as sickle cell disease (expressing human hemoglobin S) and beta-thalassemia researchgate.netnih.govdovepress.comnih.govmdpi.com. These models exhibit hematological abnormalities, organ pathology, and other clinical manifestations similar to those observed in human patients, making them useful for studying disease mechanisms and evaluating potential therapies nih.govmdpi.com.

Despite the widespread use of transgenic mouse models in hemoglobinopathy research, the search results did not identify any specific transgenic mouse models created to study this compound. However, a transgenic mouse model expressing the human alpha-globin gene with the Hb Zaire insertion could be generated to investigate the in vivo effects of this variant on red blood cell development, survival, and function, as well as potential interactions with other hemoglobin chains or cellular components.

Zebrafish or Other Vertebrate Models

Zebrafish (Danio rerio) have emerged as a valuable vertebrate model system for studying hematopoiesis and blood disorders, including hemoglobinopathies youtube.comresearchgate.net. Several features make zebrafish attractive for this research, including their external fertilization, rapid embryonic development, and transparent embryos, which allow for real-time visualization of blood cell development and circulation youtube.comresearchgate.net. The zebrafish genome is well-characterized and shares significant homology with the human genome, including conserved hematopoietic signaling pathways.

Zebrafish models have been developed to study various aspects of hematopoiesis and hemoglobin disorders through genetic manipulation techniques, such as morpholino knockdown and CRISPR/Cas9 gene editing mybiosource.com. These approaches can be used to disrupt zebrafish globin genes or introduce mutations that mimic human hemoglobin variants or thalassemia conditions. Zebrafish models have been used to study anemia, erythropoiesis, and the effects of genetic mutations on hemoglobin synthesis and red blood cell morphology mybiosource.com.

Computational and Bioinformatic Methodologies

Computational and bioinformatic approaches play a crucial role in understanding the structural and functional implications of hemoglobin variants like Hb Zaire, particularly when experimental methods may be challenging or to complement in vitro studies. These methodologies allow for the simulation of molecular behavior, prediction of interactions, and analysis of genetic data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to analyze the physical interactions and observe the flexibility and structural differences of biological systems over time. mdpi.com In the context of hemoglobin variants, MD simulations can provide insights into the dynamic stability of the altered protein structure. For instance, studies on human hemoglobin have shown that the stability of the tetramer can be influenced by factors such as the size of the solvent box used in simulations. elifesciences.org While specific detailed MD simulation studies solely focused on Hb Zaire were not prominently found in the search results, general applications of MD simulations in studying protein-ligand interactions and the stability of protein complexes, such as those involving viral proteins, demonstrate the potential of this technique for analyzing the dynamic behavior of altered hemoglobin structures. mdpi.comresearchgate.netnih.gov Computational modeling, including MD simulations, has been extensively utilized for protein structure prediction and modeling, providing valuable insights into the three-dimensional conformation, allosteric regulation, and oxygen-binding capacity of hemoglobin. medicinescience.org

Predictive Algorithms for Structural and Functional Impact

Predictive algorithms are utilized in bioinformatics to analyze biological data and forecast the potential impact of genetic variations on protein structure and function. nih.govwikipedia.org These algorithms can help in assessing the pathogenicity of novel variants or understanding how specific mutations might alter protein behavior. For example, in silico prediction tools have been used to evaluate the potential disease-causing nature of other hemoglobin variants. journalaim.com Computational methods are crucial in predicting protein structures, especially when experimental determination is not feasible, and can be used to study the interaction of hemoglobin with ligands and the role of specific protein regions. medicinescience.org While direct applications of predictive algorithms specifically for the structural and functional impact of the Hb Zaire insertion were not detailed in the search results, the general use of such algorithms in analyzing hemoglobin variants and predicting outcomes based on genetic data is well-established in bioinformatics. nih.govwikipedia.org

Ethical Considerations in Research (e.g., sample collection, genetic studies)

Research involving human hemoglobin variants, including Hb Zaire, necessitates careful consideration of ethical principles, particularly concerning sample collection and genetic studies. Ethical guidelines are essential to protect the rights and welfare of individuals participating in such research.

Key ethical considerations in research involving human biological samples and genetic data include informed consent, privacy, confidentiality, and the potential for stigmatization or discrimination. researchgate.netresearchgate.netnih.gov Obtaining informed consent from individuals providing samples for genetic studies is a fundamental requirement. journalaim.comresearchgate.netclin-lab-publications.comiajps.com This involves ensuring participants understand the nature of the research, the potential risks and benefits, and how their data and samples will be used. researchgate.net The ethical use of stored samples and data also raises specific considerations, such as the purpose of future research not being known at the time of initial collection and the need for appropriate consent for secondary uses. researchgate.net

Genetic studies, by their nature, involve sensitive information about an individual's genetic makeup, which can have implications for their family members as well. Protecting the privacy and confidentiality of this genetic data is paramount. researchgate.net The potential for genetic information to be used in a discriminatory manner, for example, in insurance or employment, is a significant ethical concern that researchers and institutions must address.

Research protocols involving sample collection and genetic analysis of hemoglobin variants must be reviewed and approved by ethics committees or institutional review boards to ensure adherence to ethical standards. mjhid.orgjournalaim.comclin-lab-publications.com These committees assess the potential risks and benefits to participants, the adequacy of the informed consent process, and the measures in place to protect privacy and confidentiality. mjhid.orgjournalaim.comclin-lab-publications.com Ethical considerations also extend to the equitable selection of participants and ensuring that research benefits are shared appropriately, particularly when studies involve populations from specific geographic regions where certain variants may be more prevalent. nih.govnih.gov The historical context of research, including studies conducted in developing regions, highlights the importance of a collaborative partnership approach and addressing potential power imbalances. nih.gov

Data Table:

Amino Acid Insertion in Hb ZaireLocation in Alpha-Globin ChainOriginal Sequence Repeated
His-Leu-Pro-Ala-GluBetween Glu116 and Phe117Residues 112 through 116

Future Directions and Emerging Research Avenues for Hemoglobin Zaire

Advanced Structural Determination

High-Resolution NMR for Conformational States

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure, dynamics, and interactions of proteins in solution, providing complementary information to cryo-EM and crystallography. springernature.comresearchgate.net NMR can provide insights into the conformational flexibility of specific regions of a protein and detect subtle changes associated with ligand binding or protein-protein interactions. springernature.comresearchgate.net High-resolution NMR could be employed to study the local environment around the inserted sequence in Hemoglobin Zaire, as well as its effects on the dynamics of the alpha and beta subunits. Studies on other hemoglobin variants have utilized NMR to examine the tertiary structure of heme pockets and dynamic fluctuations. researchgate.net Applying similar NMR approaches to this compound could help characterize the ensemble of conformational states it adopts and how the insertion influences these states, potentially revealing altered dynamics relevant to its function.

Comprehensive Functional Profiling

Beyond static structure, understanding the dynamic functional properties of this compound is essential. Advanced techniques can provide real-time and single-molecule perspectives.

Single-Molecule Studies of Oxygen Binding

Traditional ensemble measurements of oxygen binding to hemoglobin provide average behavior, but single-molecule studies can reveal the heterogeneity and cooperativity at the level of individual molecules. While single-molecule studies specifically on this compound's oxygen binding were not found in the provided sources, research on general hemoglobin indicates that due to positive cooperativity, a single molecule is rarely partially oxygenated. csun.edu Applying single-molecule techniques, such as fluorescence correlation spectroscopy or optical tweezers, could allow researchers to observe the oxygen binding and release events of individual this compound tetramers. This could help determine if the insertion affects the cooperativity of oxygen binding or introduces novel intermediate states not observed in normal hemoglobin, providing a more nuanced understanding of its functional characteristics.

Real-Time Dynamics of Protein-Protein Interactions

Hemoglobin's function involves dynamic interactions between its alpha and beta subunits during the transition between deoxy and oxy states. csun.edu While the provided search results discuss protein-protein interactions in the context of viral proteins researchgate.netnih.govnih.govuniprot.orgacs.org, the principles of studying real-time protein dynamics are applicable. Techniques like time-resolved fluorescence resonance energy transfer (FRET) or fast photochemical techniques coupled with spectroscopic methods could be adapted to study the real-time conformational changes and subunit interactions within this compound upon oxygen binding or in the presence of allosteric effectors. This would provide dynamic information on how the inserted sequence might alter the intricate movements and interactions that govern hemoglobin's cooperative function.

Gene Editing and Therapeutic Research Paradigms (theoretical and experimental investigations)

Given that this compound is a genetic variant, gene editing approaches represent a significant area for theoretical and experimental investigation, particularly in the context of potential therapeutic strategies for associated conditions, if any exist. Gene therapy and gene editing, especially using tools like CRISPR/Cas9, are being actively explored and successfully applied to other monogenic hemoglobin disorders such as sickle cell disease and beta-thalassemia. nih.govharvard.eduscholasticahq.comnih.goveuropa.eu These approaches often focus on correcting the underlying genetic mutation or inducing the production of fetal hemoglobin to compensate for the abnormal adult hemoglobin. nih.govharvard.edunih.goveuropa.eu

For this compound, theoretical investigations could explore the feasibility of using gene editing to precisely excise the inserted sequence from the alpha-globin gene or to correct the tandem repeat that caused the insertion. Experimental investigations, initially in vitro using patient-derived cells or in appropriate model systems, could then assess the efficiency and specificity of such gene editing strategies and evaluate whether they restore normal alpha-globin production and hemoglobin function. While specific therapeutic research paradigms for this compound were not detailed in the provided sources, the advancements in gene editing for other hemoglobinopathies provide a strong theoretical framework for exploring similar approaches for this variant. nih.govharvard.eduscholasticahq.comnih.goveuropa.eu

In Vitro Gene Correction Models

In vitro gene correction models are crucial for testing the efficacy and safety of gene therapy strategies before clinical application. These models often involve using patient-specific induced pluripotent stem cells (iPSCs) or CD34+ hematopoietic stem and progenitor cells (HSPCs). nih.gov Gene editing techniques like CRISPR/Cas9, Zinc Finger Nucleases (ZFNs), and TALENs are employed to modify hemoglobin-related genes. nih.govfrontiersin.orguconn.educrownbio.com For hemoglobinopathies, strategies include inducing fetal hemoglobin (HbF) production, correcting the causal mutation, or integrating a therapeutic transgene. nih.gov For instance, gene editing targeting the BCL11A enhancer or HBG promoters aims to up-regulate gamma-globin expression and increase HbF levels, which can ameliorate the severity of beta-globin disorders. frontiersin.orguconn.edufrontiersin.org While specific in vitro models for this compound were not found, future research could involve developing such models using patient-derived cells to test gene correction strategies aimed at the specific alpha-globin gene mutation causing this variant.

Mechanistic Studies of Gene Therapy Approaches for Globin Disorders

Mechanistic studies delve into how gene therapy vectors deliver and express the therapeutic gene, and how gene editing influences cellular pathways. Understanding the factors that contribute to sustained high expression of the transferred globin gene and the long-term engraftment of transduced HSCs is critical for improving therapeutic outcomes. nih.govrarediseasesjournal.com Studies also investigate epigenetic processes like gene silencing and position effect variegation that can impact transgene expression. nih.gov Research into gene editing mechanisms focuses on the precision of targeted nucleases and the cellular repair pathways involved. nih.gov For this compound, mechanistic studies could explore how the specific insertion mutation affects alpha-globin chain synthesis and assembly, and how gene therapy or editing approaches might restore balanced globin chain production.

Integration of Multi-Omics Data

Integrating data from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more comprehensive understanding of complex biological systems. nih.govmdpi.com This approach can help identify genetic modifiers, decipher molecular pathways, and discover therapeutic targets in hemoglobin disorders. nih.gov

Proteomics Approaches for Post-Translational Modifications

Proteomics, the large-scale study of proteins, is valuable for characterizing hemoglobin variants and their post-translational modifications (PTMs). bu.edu PTMs can arise from and contribute to biological function and disease pathology. bu.edunih.gov Mass spectrometry-based approaches are used to elucidate sequence information and identify PTMs in hemoglobin and red blood cell proteins. bu.edunih.gov For example, studies have identified oxidative PTMs on hemoglobin and red blood cell membrane proteins in sickle cell disease. nih.gov Applying proteomics to study this compound could help characterize its precise molecular structure, identify any associated PTMs, and understand how these modifications might influence protein function or stability.

Data Table Placeholder: Proteomics Findings in Hemoglobin Disorders

Hemoglobin Variant/ConditionProtein StudiedType of PTMObserved Effect/SignificanceReference
Sickle Cell DiseaseHemoglobin SOxidationContributes to pathogenesis nih.gov
Sickle Cell DiseaseBand 3Phosphorylation, UbiquitinationInvolved in microparticle formation nih.gov
DiabetesHemoglobinGlycosylationMarker for diabetic control nih.gov

Metabolomics for Cellular Pathway Perturbations

Metabolomics involves the study of small molecules (metabolites) within cells and biological fluids, providing insights into cellular pathway activity. mdpi.complos.org In the context of red blood cells, metabolomics can reveal perturbations in pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and purine (B94841) salvage, which are essential for red blood cell function. mdpi.com Metabolomics has been used to identify metabolic pathway differences associated with various conditions, although specific studies on this compound were not found. plos.orgresearchgate.net Future research could utilize metabolomics to investigate how the presence of this compound impacts the metabolic profile of red blood cells and identify perturbed pathways that could be targeted therapeutically.

Data Table Placeholder: Metabolomics Findings in Hemoglobin Disorders

Condition/DiseaseMetabolites/Pathways AlteredPotential SignificanceReference
Plasmodium vivax malaria (CQ-R)Glycerophospholipid, Glycosphingolipid, Aspartate/Asparagine, Purine/Pyrimidine metabolismAssociated with chloroquine (B1663885) resistance plos.orgresearchgate.net
Sickle Cell Disease(Specific metabolites may be identified through future research)Potential indicators of disease severity or response to therapy(Future Research)

Global Health Research Initiatives and Surveillance Methodologies

Global health initiatives and surveillance methodologies are crucial for understanding the prevalence and distribution of hemoglobin variants like this compound and for implementing effective public health strategies. gao.govnih.govresearchgate.net

Enhanced Variant Identification Programs

Enhanced variant identification programs are essential for detecting known and novel hemoglobin variants. medigroupasia.com These programs often utilize techniques such as hemoglobin electrophoresis and mass spectrometry. bu.edumedigroupasia.com The development of comprehensive databases of hemoglobin variants, such as HbVar, aids in the classification and study of these mutations. dnai.org Continued investment in surveillance systems and laboratory capacity, particularly in regions where variants like this compound are more likely to be found, is necessary for accurate identification and monitoring. gao.govnih.gov Global health security initiatives aim to strengthen countries' capacities to detect and respond to public health threats, including genetic disorders. nih.gov Enhanced programs specifically focused on screening and identifying hemoglobin variants in relevant populations would be beneficial for understanding the true prevalence and clinical significance of this compound.

Population Screening Methodological Advancements (laboratory-focused)

Advancements in laboratory methodologies for population screening of hemoglobinopathies are continuously evolving, driven by the need for increased sensitivity, specificity, throughput, and the ability to detect a wider spectrum of hemoglobin variants, including rare ones like this compound. This compound is characterized by a specific insertion in the alpha-globin chain, making its identification reliant on techniques capable of resolving and characterizing structural abnormalities in hemoglobin nih.govpsu.edunih.gov.

Traditional screening methods such as hemoglobin electrophoresis (including cellulose (B213188) acetate (B1210297) and citrate (B86180) agar (B569324) electrophoresis) and isoelectric focusing (IEF) have been foundational in hemoglobinopathy detection mdpi.comaphl.org. However, these methods may have limitations in clearly resolving all known variants or quantifying them accurately, particularly rare ones that might migrate similarly to more common fractions mdpi.comaphl.org.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are widely used high-throughput techniques that offer improved resolution and quantification of various hemoglobin fractions mdpi.comaphl.orgaustinpublishinggroup.com. HPLC, often considered a gold standard in newborn screening programs, demonstrates high sensitivity and specificity for detecting common hemoglobin variants austinpublishinggroup.commedrxiv.org. CE also provides high resolution and is becoming increasingly popular austinpublishinggroup.comlidsen.comresearchgate.net. While these methods are effective for many variants, the detection of rare or novel variants may still require supplementary testing mdpi.comaustinpublishinggroup.com.

Future directions in laboratory screening methodologies applicable to rare variants like this compound include the broader implementation and refinement of techniques such as Mass Spectrometry (MS) and Next-Generation Sequencing (NGS) austinpublishinggroup.commedrxiv.orglidsen.com. MS can identify hemoglobin variants based on their precise mass, allowing for the characterization of amino acid substitutions or insertions/deletions that define variants like this compound lidsen.com. NGS enables comprehensive analysis of globin genes, facilitating the detection of known and novel mutations responsible for hemoglobin disorders, including rare structural variants and thalassemias mdpi.comaustinpublishinggroup.commedrxiv.orglidsen.com. This is particularly valuable for confirming presumptive diagnoses from initial screening and identifying the precise genetic basis of rare variants mdpi.commedrxiv.org.

The integration of different laboratory techniques in a multi-step screening algorithm is also a key future direction. Initial screening with high-throughput methods like HPLC or CE can be followed by confirmatory testing using techniques such as IEF, MS, or molecular methods for samples with abnormal or ambiguous results aphl.org. This tiered approach aims to maximize detection rates while managing costs and resources.

Challenges in screening for rare variants like this compound include their low prevalence, which can lead to them being missed by assays primarily optimized for common variants, and the lack of widespread awareness or specific reagents for every rare variant austinpublishinggroup.com. Future methodological advancements are expected to address these challenges through increased automation, improved resolution, and the development of more inclusive screening platforms capable of identifying a broader range of hemoglobin abnormalities in a single analysis. The development of affordable and portable point-of-care testing devices is also an emerging area, although the primary focus has been on common variants like Hb S, C, and E ashpublications.orgthejh.orgtandfonline.com. Extending the capabilities of such devices to detect rare variants would represent a significant advancement for population screening in diverse settings.

MethodSensitivity (%)Specificity (%)NotesSource
High-Performance Liquid Chromatography (HPLC)99.2 - 10098.7 - 100Widely used, good for common variants, requires specialized equipment medrxiv.org
Tandem Mass Spectrometry (MS/MS)98.5 - 99.897.9 - 99.9Comparable to HPLC, used in some newborn screening programs medrxiv.org
Microchip ElectrophoresisExcellent accuracy compared to HPLCExcellent accuracy compared to HPLCPortable, affordable, potential for point-of-care in low-resource settings ashpublications.org
Capillary Electrophoresis (CE)High resolutionHigh resolutionPlays a central role in some diagnostic algorithms austinpublishinggroup.comresearchgate.net
Next-Generation Sequencing (NGS)Near-perfectNear-perfectComprehensive analysis, detects rare/novel variants medrxiv.org

Note: The performance data presented is for the general screening of various hemoglobinopathies and is not specific to the detection of this compound.

Future research will likely focus on validating the effectiveness of advanced techniques like MS and NGS in large-scale population screening programs for the detection of a comprehensive range of hemoglobin variants, including rare ones, and on developing cost-effective and accessible platforms suitable for implementation in diverse global health settings.

Q & A

Basic Research Questions

Q. What biochemical methods are essential for characterizing the structural anomalies of hemoglobin Zaire?

  • Methodological Answer : Employ X-ray crystallography to resolve tertiary structure and mass spectrometry for precise molecular weight determination. Comparative analysis with wild-type hemoglobin (e.g., HbA) should include circular dichroism (CD) spectroscopy to assess conformational changes. Ensure data validation through triplicate runs and cross-reference with existing crystallographic databases (e.g., Protein Data Bank) .

Q. How can researchers validate the oxygen-binding affinity of this compound in vitro?

  • Methodological Answer : Use oxygen equilibrium curves (OECs) with tonometry systems, measuring p50 values under physiological pH (7.4) and temperature (37°C). Include controls like HbA and HbS. Statistical analysis (e.g., ANOVA) should address inter-experimental variability, with data normalized to heme concentration quantified via UV-vis spectroscopy .

Q. What genetic screening protocols are recommended for identifying this compound carriers in population studies?

  • Methodological Answer : Deploy PCR-RFLP (Restriction Fragment Length Polymorphism) targeting the specific mutation site, complemented by Sanger sequencing for confirmation. For large-scale studies, next-generation sequencing (NGS) panels covering globin gene clusters improve efficiency. Ensure ethical compliance by anonymizing data and obtaining informed consent .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under oxidative stress be resolved?

  • Methodological Answer : Design a standardized oxidative challenge protocol using hydrogen peroxide (H₂O₂) at physiologically relevant concentrations (50–100 μM). Monitor denaturation via thermal shift assays and correlate with thiobarbituric acid reactive substances (TBARS) for lipid peroxidation. Use meta-analysis to reconcile discrepancies across studies, emphasizing covariates like sample storage conditions and reducing agent concentrations .

Q. What in silico models best predict the functional impact of this compound’s mutation on erythrocyte deformability?

  • Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to model mutant hemoglobin’s interaction with the erythrocyte membrane. Validate predictions via microfluidic assays measuring cell rigidity under shear stress. Cross-validate results with atomic force microscopy (AFM) data .

Q. How do microenvironmental factors (e.g., pH, 2,3-BPG levels) modulate this compound’s allosteric regulation?

  • Methodological Answer : Use stopped-flow kinetics to measure oxygen release rates under varying 2,3-BPG concentrations (0–5 mM) and pH gradients (6.8–7.6). Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Statistical modeling (e.g., multiple linear regression) should isolate variable interactions .

Data Management and Analysis

Q. What frameworks ensure reproducibility in this compound studies?

  • Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) for real-time data entry and version control. For omics data, adhere to MIAME (Microarray) or MIBBI (Metabolomics) standards. Share raw data via repositories like Zenodo or Figshare .

Conflict Resolution in Published Findings

Q. What strategies address contradictions in this compound’s clinical penetrance across cohorts?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines to assess bias in patient selection, confounding variables (e.g., co-inherited thalassemia), and assay sensitivity. Stratify meta-analysis by geographic region and diagnostic criteria. Use funnel plots to detect publication bias .

Research Design Considerations

Q. How to optimize longitudinal studies on this compound’s association with hemolytic crises?

  • Methodological Answer : Employ a case-crossover design to compare patients’ biomarker levels (e.g., haptoglobin, LDH) during crisis vs. steady state. Adjust for time-varying confounders (e.g., infections) using mixed-effects models. Ensure sample size adequacy via power analysis (α=0.05, β=0.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.